
(2-chloro-5-iodophenyl)methanamine
Übersicht
Beschreibung
(2-Chloro-5-iodophenyl)methanamine: is an organic compound with the molecular formula C7H7ClIN It is a derivative of methanamine, where the phenyl ring is substituted with chlorine and iodine atoms at the 2 and 5 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-chloro-5-iodophenyl)methanamine typically involves the halogenation of a phenylmethanamine precursor. One common method is the sequential introduction of chlorine and iodine atoms onto the phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate halogenating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Chloro-5-iodophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove halogen atoms or to convert the amine group to other functional groups.
Substitution: The chlorine and iodine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dehalogenated products or amine derivatives.
Substitution: Compounds with new functional groups replacing the halogens.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2-Chloro-5-iodophenyl)methanamine is used as a building block in organic synthesis. Its halogenated phenyl ring allows for further functionalization, making it valuable in the synthesis of complex molecules.
Biology: In biological research, this compound can be used to study the effects of halogenated amines on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique structure may allow for the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes.
Wirkmechanismus
The mechanism of action of (2-chloro-5-iodophenyl)methanamine depends on its specific application. In general, the compound can interact with molecular targets through its amine group and halogen atoms. These interactions can affect biological pathways and processes, leading to various effects. For example, in medicinal chemistry, the compound may bind to specific receptors or enzymes, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
- (2-Chloro-5-bromophenyl)methanamine
- (2-Chloro-5-fluorophenyl)methanamine
- (2-Chloro-5-methylphenyl)methanamine
Comparison: Compared to its analogs, (2-chloro-5-iodophenyl)methanamine has unique properties due to the presence of iodine, which is larger and more polarizable than other halogens
Eigenschaften
CAS-Nummer |
793695-90-6 |
|---|---|
Molekularformel |
C7H7ClIN |
Molekulargewicht |
267.49 g/mol |
IUPAC-Name |
(2-chloro-5-iodophenyl)methanamine |
InChI |
InChI=1S/C7H7ClIN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H,4,10H2 |
InChI-Schlüssel |
OWSHJPHIDSNERZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1I)CN)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
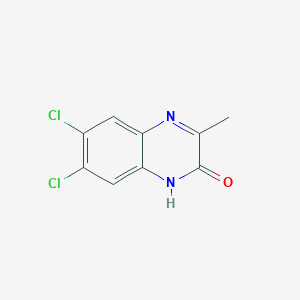
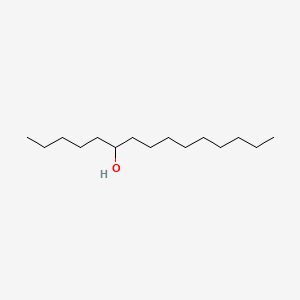
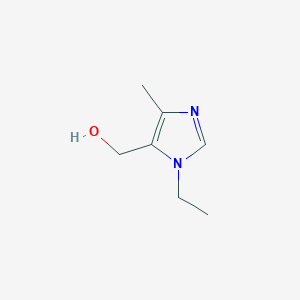
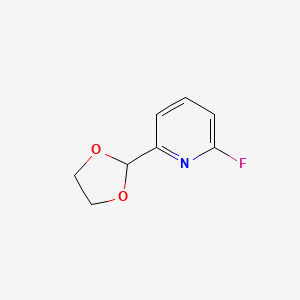
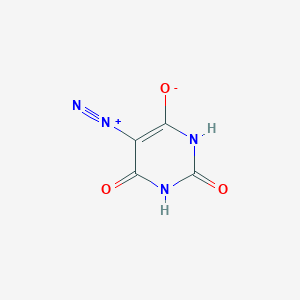
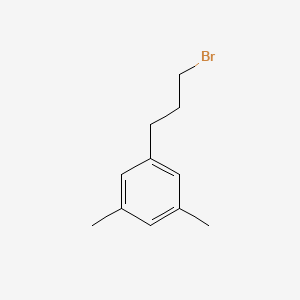
![2-Chloro-1-[3-(dimethylamino)phenyl]ethan-1-one](/img/structure/B8754483.png)
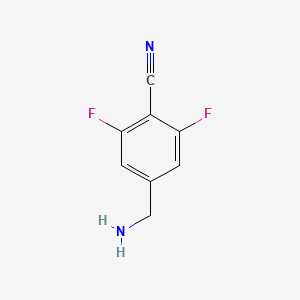

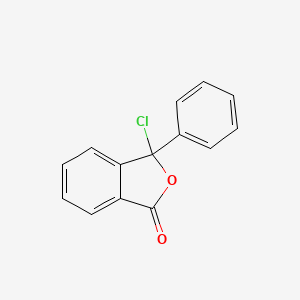
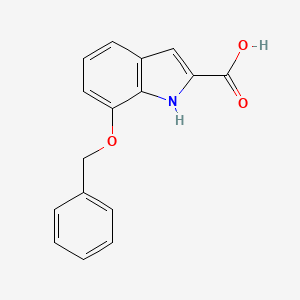
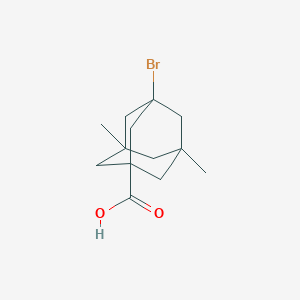
![1H-Pyrazole-1-acetic acid, 5-[4-(4-dibenzofuranyl)phenyl]-4,5-dihydro-3-(4-methoxyphenyl)-](/img/structure/B8754523.png)

